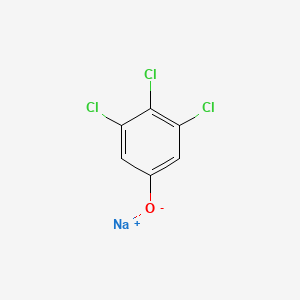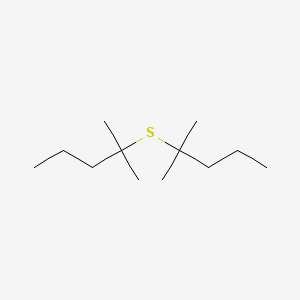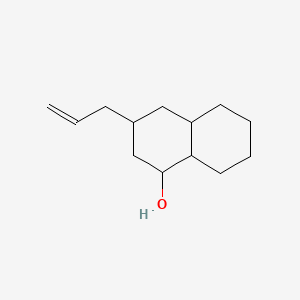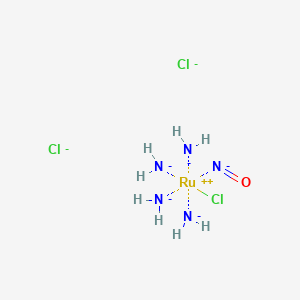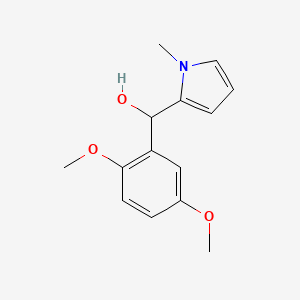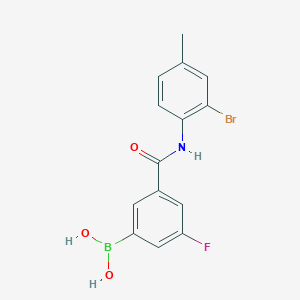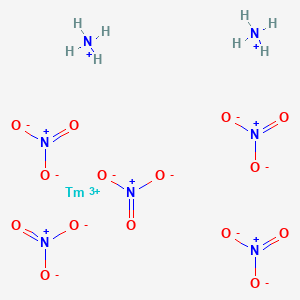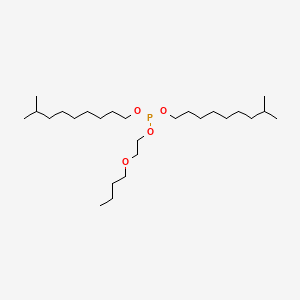
2-Butoxyethyl diisodecyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl diisodecyl phosphite is an organophosphorus compound with the molecular formula C26H55O4P and a molecular weight of 462.686 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
The synthesis of 2-Butoxyethyl diisodecyl phosphite typically involves the reaction of 2-butoxyethanol with diisodecyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Butoxyethyl diisodecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield phosphites.
Substitution: It can undergo substitution reactions with various reagents to form different phosphite derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl diisodecyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: It is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Wirkmechanismus
The primary mechanism of action of 2-Butoxyethyl diisodecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to oxidation. This is achieved through the formation of stable phosphite radicals that terminate the oxidation process. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to form stable products .
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethyl diisodecyl phosphite can be compared with other similar compounds such as:
- Tris(2-butoxyethyl) phosphate
- 2-Butoxyethyl diphenyl phosphite
- 2-Butoxyethyl diisotridecyl phosphite
These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness as antioxidants. This compound is unique in its high molecular weight and specific substitution pattern, which provides enhanced stability and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
93843-26-6 |
|---|---|
Molekularformel |
C26H55O4P |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2-butoxyethyl bis(8-methylnonyl) phosphite |
InChI |
InChI=1S/C26H55O4P/c1-6-7-20-27-23-24-30-31(28-21-16-12-8-10-14-18-25(2)3)29-22-17-13-9-11-15-19-26(4)5/h25-26H,6-24H2,1-5H3 |
InChI-Schlüssel |
ZGKWDPIWNXHCHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



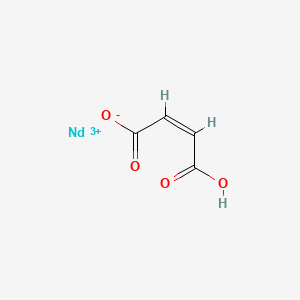

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)

